molecular formula C17H18N2OS B10896375 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide

Cat. No.: B10896375
M. Wt: 298.4 g/mol
InChI Key: SHCKHNHHPOTSKA-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a phenylpropanamide backbone substituted with a multifunctional thiophene ring. The thiophene moiety is modified with cyano (-CN), ethyl (-C₂H₅), and methyl (-CH₃) groups at positions 3, 4, and 5, respectively.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C17H18N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,19,20)

InChI Key

SHCKHNHHPOTSKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction employs cyclohexanone , sulfur , and ethyl cyanoacetate under basic conditions to yield 2-aminothiophene-3-carbonitrile. For this compound, the reaction is adapted to introduce ethyl and methyl groups:

  • Reagents :

    • Cyclohexanone (1.0 equiv)

    • Ethyl cyanoacetate (1.2 equiv)

    • Sulfur (1.5 equiv)

    • Morpholine (base, 2.0 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Reflux at 80°C for 12 hours under nitrogen.

  • Mechanism :

    • The reaction proceeds via Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring.

  • Modifications :

    • Ethyl Group Introduction : Replacement of cyclohexanone with 3-pentanone introduces the ethyl and methyl substituents at the 4- and 5-positions, respectively.

    • Cyano Retention : The cyano group at the 3-position remains intact from ethyl cyanoacetate.

  • Yield :

    • 65–70% after recrystallization from ethanol.

Alkylation and Functionalization

Post-Gewald reaction, the 4- and 5-positions are functionalized:

  • Ethylation at C4 :

    • Reagent : Ethyl bromide (1.1 equiv)

    • Base : Potassium carbonate (2.0 equiv)

    • Solvent : Dimethylformamide (DMF)

    • Conditions : 60°C for 6 hours.

  • Methylation at C5 :

    • Reagent : Methyl iodide (1.1 equiv)

    • Base : Sodium hydride (1.2 equiv)

    • Solvent : Tetrahydrofuran (THF)

    • Conditions : 0°C to room temperature, 4 hours.

  • Challenges :

    • Competing alkylation at the amine group is mitigated by protecting the amine with a tert-butoxycarbonyl (Boc) group prior to alkylation.

Synthesis of 3-Phenylpropanoyl Chloride

The acylating agent is prepared via chlorination of 3-phenylpropanoic acid :

  • Reagents :

    • 3-Phenylpropanoic acid (1.0 equiv)

    • Thionyl chloride (SOCl₂, 2.0 equiv)

    • Catalytic dimethylformamide (DMF)

  • Conditions :

    • Reflux at 70°C for 3 hours.

  • Workup :

    • Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (95% purity).

Amide Bond Formation

The final step couples the thiophene amine with 3-phenylpropanoyl chloride:

  • Reagents :

    • 3-Cyano-4-ethyl-5-methylthiophen-2-amine (1.0 equiv)

    • 3-Phenylpropanoyl chloride (1.2 equiv)

    • Triethylamine (TEA, 2.0 equiv)

    • Dichloromethane (DCM, solvent)

  • Conditions :

    • Stir at 0°C for 30 minutes, then room temperature for 12 hours.

  • Mechanism :

    • TEA neutralizes HCl, driving the reaction toward amide formation.

  • Purification :

    • Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the product as a white solid.

  • Yield :

    • 75–80%.

Optimization and Troubleshooting

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF and acetonitrile in alkylation steps due to its high polarity and ability to stabilize intermediates. For amidation, DCM minimizes side reactions compared to ethers.

Temperature Control

  • Gewald Reaction : Elevated temperatures (>80°C) lead to decomposition; strict temperature control is essential.

  • Amidation : Slow addition of acyl chloride at 0°C prevents exothermic side reactions.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 6.20 (s, 1H, NH), 2.95 (t, 2H, CH₂CO), 2.65 (q, 2H, CH₂CH₃), 2.50 (t, 2H, CH₂Ar), 2.30 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₈H₁₉N₂OS [M+H]⁺: 313.1218; Found: 313.1215.

Industrial-Scale Considerations

Patent data highlights flow chemistry as a scalable alternative to batch processes, reducing reaction times by 40%. Additionally, catalytic recycling of morpholine in the Gewald reaction lowers production costs .

Chemical Reactions Analysis

Cyano Group (-CN)

The electron-withdrawing cyano group facilitates nucleophilic addition reactions. For example:

  • Hydrolysis : Under acidic or alkaline conditions, the cyano group can hydrolyze to form a carboxylic acid (-COOH) or amide (-CONH₂), respectively.

  • Reduction : Catalytic hydrogenation (e.g., using H₂/Pd) may convert the cyano group to a primary amine (-CH₂NH₂).

Amide Group (-CONH-)

The amide bond exhibits moderate reactivity:

  • Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond to yield 3-phenylpropanoic acid and the corresponding thiophene amine.

  • Condensation : In the presence of coupling agents (e.g., DCC), the amide may react with alcohols or amines to form esters or secondary amides.

Thiophene Ring

The sulfur-containing heterocycle undergoes electrophilic substitution:

  • Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under Friedel-Crafts conditions to introduce halogens at the α-position relative to the sulfur atom.

  • Nitration/Sulfonation : Concentrated HNO₃ or H₂SO₄ may add nitro or sulfonic acid groups to the ring.

Reaction Conditions and Stability

Reaction outcomes depend critically on solvents, temperature, and catalysts:

Reaction TypeTypical ConditionsOutcome
Cyano Hydrolysis6M HCl, reflux, 12 hoursCarboxylic acid formation
Amide Hydrolysis10% NaOH, 80°C, 6 hoursCleavage to amine and acid
Thiophene HalogenationBr₂ in DMF, FeCl₃ catalyst, 50°C, 3 hoursBromination at α-position

Stability studies using NMR and mass spectrometry indicate the compound degrades above 200°C, with the thiophene ring remaining intact under mild acidic/basic conditions .

Comparative Reactivity of Analogues

A structural analogue, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide (PubChem CID: 767327), shares similar reactivity but exhibits reduced electrophilic substitution due to steric hindrance from the tetrahydro ring .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide exhibit promising anticancer properties. The following mechanisms have been noted:

  • Induction of Apoptosis : Compounds with thiophene structures have been shown to promote programmed cell death in cancer cells. For instance, studies have demonstrated that modifications to the molecular structure can enhance apoptosis induction through caspase activation pathways.
  • Inhibition of Tumor Cell Proliferation : In vitro studies on related compounds indicate a dose-dependent reduction in cancer cell proliferation, with effective concentrations ranging from 10 µM to 50 µM.

Enzyme Inhibition

The compound's structural features suggest potential for inhibiting key enzymes involved in metabolic pathways associated with diseases:

  • 5-Lipoxygenase Inhibition : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant in inflammatory responses and cancer progression .

In Vitro Studies

A study focusing on structurally similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. The results indicated that compounds with electron-withdrawing groups like cyano showed enhanced biological activity compared to those without such substituents.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinguishing feature is its 3-cyano-4-ethyl-5-methylthiophen-2-yl group. Below is a comparison with key analogs:

Compound Substituents Molecular Weight Key Structural/Functional Notes
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) Dihydroxyphenethyl group ~297.3 g/mol Polar due to hydroxyl groups; synthesized via demethylation (89% yield).
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Nitrobenzothiazole ring ~353.3 g/mol Electron-withdrawing nitro group enhances electrophilicity.
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thioxothiazolidinone ring with benzylidene substituent 398.5 g/mol Predicted pKa = 9.53; potential bioactivity due to thiazolidinone core.
3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide Phenylthio group and tetrahydro-2H-pyran-4-yl-oxadiazole 347.4 g/mol Enhanced lipophilicity from phenylthio and oxadiazole moieties.
N-[4-(aminomethyl)-2-fluorophenyl]methyl]-3-phenylpropanamide hydrochloride Fluorophenyl group with aminomethyl substituent; hydrochloride salt ~347.2 g/mol Improved solubility in polar solvents due to ionic form.

Key Research Findings and Gaps

  • : Highlights the role of phenolic groups in improving solubility and interaction with biological targets .
  • : Suggests thiazolidinones as privileged scaffolds in drug design, though metabolic stability remains a challenge .

Critical Gaps : Direct data on the target compound’s synthesis, crystallography, and bioactivity are absent in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.

Q & A

Q. What synthetic routes are available for N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide in laboratory settings?

  • Methodological Answer: A general approach involves condensation reactions between acyl chlorides and amine-containing intermediates. For example, 3-phenylpropanoyl chloride can react with a thiophene-based amine under mild alkaline conditions (e.g., using DIPEA as a base) to form the amide bond. Purification via column chromatography or recrystallization is critical for isolating the product in high purity .

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

  • Methodological Answer:
  • 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. For instance, the thiophene ring protons appear downfield (δ 6.92–7.37 ppm), while methyl groups resonate near δ 2.65–3.04 ppm. Splitting patterns (e.g., doublets for aromatic protons) aid structural confirmation .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated within 1 ppm error) .
  • HPLC : Assess purity (>98%) using retention time comparisons and UV detection .

Q. What are the standard purity criteria for this compound in research applications?

  • Methodological Answer: Purity is validated via HPLC (retention time matching reference standards) and NMR (absence of extraneous peaks). Acceptable thresholds are ≥95% purity for biological assays and ≥98% for structural studies. Impurity profiling via LC-MS is recommended for advanced applications .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer: DFT calculations (e.g., B3LYP functional with 6-311+G(d,p) basis set) model electronic structure, HOMO-LUMO gaps, and charge distribution. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate reaction environments .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer: Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use molecular dynamics (MD) simulations to sample conformers and calculate averaged shifts. Cross-validate with hybrid functionals (e.g., CAM-B3LYP) that include long-range corrections for improved accuracy .

Q. What role do substituents (e.g., cyano, ethyl, methylthiophen) play in the compound’s reactivity and biological activity?

  • Methodological Answer:
  • Cyano Group : Enhances electrophilicity for nucleophilic substitutions or hydrogen bonding in target interactions.
  • Ethyl/Methyl Groups : Modulate lipophilicity and steric bulk, impacting membrane permeability and binding pocket compatibility.
  • Thiophene Ring : Contributes to π-π stacking in biological targets or material matrices. Comparative studies with phenyl analogs can isolate its effects .

Q. How to optimize reaction conditions for higher yields and purity in multi-step syntheses?

  • Methodological Answer:
  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediates.
  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) for amidation efficiency.
  • Temperature Control : Lower temperatures reduce side reactions (e.g., epimerization). Evidence shows yields improve from 45% to 76% with optimized stoichiometry and catalysts .

Key Notes

  • Advanced Methods : DFT, MD, and hybrid functionals address both synthetic and analytical challenges.
  • Biological Relevance : Substituent analysis informs drug design or material science applications .

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